molecular formula C10H14O4 B140369 2,3,4-Trimethoxybenzyl alcohol CAS No. 71989-96-3

2,3,4-Trimethoxybenzyl alcohol

Cat. No.: B140369
CAS No.: 71989-96-3
M. Wt: 198.22 g/mol
InChI Key: DGJVVEVPKPOLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethoxybenzyl alcohol (C10H14O4) is a benzyl alcohol derivative featuring three methoxy groups at the 2-, 3-, and 4-positions of the benzene ring. It is primarily recognized as a degradation impurity in pharmaceuticals, notably in the anti-ischemic drug trimetazidine dihydrochloride (TMZ), where it coexists with 2,3,4-trimethoxybenzaldehyde (T2) . Its identification in stability studies is facilitated by GC/MS due to its distinct retention time (11.69 min) and molecular fingerprint .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxybenzyl alcohol can be synthesized through various methods. One common approach involves the reduction of 2,3,4-trimethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,3,4-trimethoxybenzaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Oxidation to 2,3,4-Trimethoxybenzaldehyde

Primary alcohols are readily oxidized to aldehydes or carboxylic acids under controlled conditions. For 2,3,4-trimethoxybenzyl alcohol, sodium hypochlorite (NaOCl) with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective:

Reaction Conditions

  • Solvent: Chloroform

  • Catalyst: 10 mol% TBAB

  • Temperature: 60°C (oil bath)

  • Oxidizing Agent: Household bleach (42 g/L NaOCl)

  • Yield: ~78% with calcium hypochlorite (Ca(OCl)₂)

The reaction proceeds via a phase-transfer mechanism, where TBAB facilitates the transfer of hypochlorite ions into the organic phase. The methoxy groups stabilize intermediates through electron-donating effects, enhancing reaction efficiency.

Reaction ComponentDetails
SubstrateThis compound
Oxidizing AgentNaOCl or Ca(OCl)₂
CatalystTBAB
SolventChloroform
Temperature60°C
Product2,3,4-Trimethoxybenzaldehyde
Yield78% (with Ca(OCl)₂)

Substitution Reactions

The hydroxyl group can be replaced by halides via SN₂ mechanisms . Common reagents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) :

Mechanistic Pathway

  • Intermediate Formation: SOCl₂ converts the alcohol into a chlorosulfite intermediate.

  • Nucleophilic Displacement: Halide ions displace the intermediate, yielding 2,3,4-trimethoxybenzyl chloride .

Reaction ComponentDetails
SubstrateThis compound
ReagentSOCl₂ or PBr₃
SolventAnhydrous ether or dichloromethane
Product2,3,4-Trimethoxybenzyl chloride or bromide
Key FeatureInversion of configuration due to SN₂ mechanism

Stability and Side Reactions

  • Acid-Catalyzed Dehydration: Under strong acidic conditions (e.g., H₂SO₄), the alcohol may dehydrate to form styrene derivatives, though this is suppressed by the electron-donating methoxy groups.

  • Esterification: Reacts with acetic anhydride to form acetate esters, though specific literature data for this compound is limited.

Key Research Findings

  • Phase Transfer Catalysis: TBAB significantly improves hypochlorite-mediated oxidation yields by enhancing interfacial reactivity .

  • Methoxy Group Effects: The 2,3,4-substitution pattern increases steric hindrance but stabilizes transition states through resonance effects .

Scientific Research Applications

Pharmaceutical Applications

2,3,4-Trimethoxybenzyl alcohol has been investigated for its role as a potential pharmaceutical agent. Its structure allows for modifications that can enhance bioactivity. For example:

  • Antioxidant Activity : Studies have indicated that compounds with methoxy groups exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Drug Formulation : The compound has been utilized in various formulations due to its solubility and stability characteristics, making it a candidate for developing new therapeutic agents .

Catalysis

The compound serves as a substrate in catalytic processes:

  • Photoelectrocatalytic Reactions : Recent research has demonstrated that this compound can undergo photoelectrocatalytic partial oxidation when exposed to near-ultraviolet light. This process is significant for developing sustainable chemical transformations and energy conversion systems .
  • Synthesis of Derivatives : It is also used in the synthesis of other compounds through reactions such as the Mitsunobu reaction, which facilitates the introduction of benzyl groups into nucleosides .

Photochemistry

The compound acts as a photooxidant:

  • Photochemical Studies : Its ability to absorb light and participate in redox reactions makes it useful in photochemical studies aimed at understanding reaction mechanisms under light irradiation conditions .

Data Table of Applications

Application AreaDescriptionReference
Pharmaceutical FormulationUsed in drug formulations due to stability and solubility properties
Antioxidant ResearchExhibits significant antioxidant activity
CatalysisActs as a substrate in photoelectrocatalytic reactions
Synthesis of DerivativesUtilized in the Mitsunobu reaction for synthesizing nucleoside derivatives
Photochemical StudiesFunctions as a photooxidant in various redox reactions

Case Study 1: Photocatalytic Oxidation

A study published in "Applied Catalysis B" explored the photocatalytic selective oxidation of this compound using titanium dioxide-supported anodes. The results indicated efficient conversion rates under UV irradiation, showcasing its potential for green chemistry applications .

Case Study 2: Antioxidant Properties

Research published in "Journal of Medicinal Chemistry" evaluated the antioxidant properties of methoxy-substituted phenols, including this compound. The findings suggested that these compounds could be developed into therapeutic agents for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of various biologically active molecules, which exert their effects through different mechanisms . For instance, derivatives of this compound may inhibit enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following benzyl alcohol derivatives are structurally related but differ in methoxy group positions, leading to distinct chemical and biological properties:

Compound Methoxy Substituents Key Applications/Significance References
2,3,4-Trimethoxybenzyl alcohol 2, 3, 4 Pharmaceutical impurity (trimetazidine); synthesized via Co-catalyzed N-alkylation or reductive amination.
3,4,5-Trimethoxybenzyl alcohol 3, 4, 5 Anti-inflammatory conjugates (e.g., NSAID derivatives); trimerized to cyclotriveratrylene using Lewis acids.
4-Hydroxybenzyl alcohol 4-hydroxy Antioxidant; intermediate in organic synthesis.
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol 3,5-di-tert-butyl, 4-hydroxy Antioxidant (e.g., Ionox 100); stabilizer in polymers.
Piperonyl alcohol 3,4-methylenedioxy Precursor for fragrances and pharmaceuticals; used in Co-catalyzed alkylation reactions.

Stability and Analytical Methods

  • This compound is identified via GC/MS with a fragmentation pattern distinct from its aldehyde derivative (T2) .
  • 3,4,5-Trimethoxybenzyl alcohol is stable under Lewis acid catalysis but forms oligomers during trimerization .

Industrial and Pharmaceutical Relevance

  • Fluorinated analogues (e.g., 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol ) are intermediates in agrochemicals and pharmaceuticals, leveraging fluorine’s electron-withdrawing effects .
  • 3,4,5-Trimethoxybenzyl alcohol is a natural product isolated from Gelsemium species, highlighting its botanical significance .

Key Differentiators

Positional Isomerism : The 2,3,4- vs. 3,4,5-methoxy configurations dictate reactivity and bioactivity. The 3,4,5-isomer’s symmetry favors macrocycle formation, while the 2,3,4-isomer’s asymmetry limits such applications .

Pharmaceutical Role : this compound is primarily an impurity, whereas 3,4,5-Trimethoxybenzyl alcohol is a pharmacophore enhancer .

Synthetic Utility : The 3,4,5-isomer’s trimerization efficiency (54% yield with SnCl4) surpasses other analogues in macrocycle synthesis .

Biological Activity

2,3,4-Trimethoxybenzyl alcohol (TMBA), with the chemical formula C₁₀H₁₄O₄, is an aromatic compound characterized by three methoxy groups attached to a benzyl alcohol framework. This unique structure contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article reviews the biological activity of TMBA, supported by data tables and research findings.

  • Molecular Weight : 198.22 g/mol
  • Structure : Contains a benzene ring with methoxy substituents at the 2, 3, and 4 positions.

Antioxidant Properties

TMBA has demonstrated significant antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups enhances the electron-donating ability of the compound, thereby increasing its potential to scavenge free radicals.

Antimicrobial Activity

Research indicates that TMBA exhibits antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anti-inflammatory Effects

Recent studies have explored TMBA's role in enhancing the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, TMBA has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • COX-1 Inhibition : Moderate inhibition observed.
  • COX-2 Inhibition : Significant inhibition noted, suggesting potential for therapeutic applications in inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of TMBA using various assays including DPPH and ABTS radical scavenging tests. Results indicated that TMBA exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy of TMBA against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating potent activity against this pathogen.

Mechanistic Insights

While specific mechanisms of action for TMBA remain under investigation, preliminary studies suggest that its antioxidant properties may stem from its ability to donate hydrogen atoms to free radicals, thus neutralizing them. Additionally, its interaction with COX enzymes indicates that it may modulate inflammatory pathways through competitive inhibition.

Comparative Analysis with Related Compounds

Compound Name Structure Characteristics Unique Features
3-Methoxybenzyl alcoholOne methoxy group at the 3-positionSimpler structure; less steric hindrance
4-Methoxybenzyl alcoholOne methoxy group at the 4-positionDifferent reactivity patterns
2-Hydroxy-3-methoxybenzaldehydeHydroxyl group along with one methoxy groupDifferent functional group leading to varied reactivity

Q & A

Q. What are the established synthetic routes for 2,3,4-Trimethoxybenzyl alcohol, and what experimental parameters are critical for yield optimization?

Basic
The primary synthesis involves bromination of 3,4,5-trimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10°C in a sodium chloride ice bath. Post-synthesis purification employs column chromatography (silica gel) and recrystallization from hexane . Critical parameters include temperature control to prevent side reactions and solvent selection for crystallization efficiency.

Advanced
Alternative routes include Co-catalyzed N-alkylation of amines, where this compound acts as an alkylating agent. This method avoids halide waste and reducing agents, operating under optimized conditions (e.g., solvent polarity, catalyst loading, and reaction time) . Mechanistic studies suggest that the electron-donating methoxy groups enhance nucleophilic substitution efficiency.

Q. Which analytical methods are validated for identifying this compound in pharmaceutical impurity profiling?

Basic
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its reproducibility and lack of derivatization requirements. A stability-indicating GC-MS method resolves this compound alongside 2,3,4-trimethoxybenzaldehyde in anti-ischemic drug formulations, with fragmentation patterns confirming structural identity .

Advanced
High-resolution LC-MS/MS with electrospray ionization (ESI) is emerging for trace-level detection. Method validation includes specificity testing against structurally similar impurities (e.g., 4-hydroxybenzyl alcohol) and robustness under varying pH/temperature conditions .

Q. How do researchers address stability challenges during storage and handling of this compound?

Basic
Stability is maintained by storing the compound in airtight containers under inert gas (N₂/Ar), protected from light and moisture. Degradation kinetics studies recommend temperatures ≤−20°C for long-term storage .

Advanced
Forced degradation studies (e.g., exposure to UV light, oxidizing agents) reveal that methoxy groups resist hydrolysis, but the benzyl alcohol moiety is susceptible to oxidation. Antioxidants like BHT (butylated hydroxytoluene) are added to formulations to mitigate this .

Q. What mechanistic insights explain the role of this compound in photocatalytic reactions?

Advanced
In aqueous photocatalytic systems, the compound undergoes selective oxidation to aldehydes via hydroxyl radical (•OH) attack. The electron-rich aromatic ring stabilizes transition states, with reaction rates (−r₀) dependent on catalyst surface area and light intensity . Computational modeling (DFT) highlights charge distribution at the methoxy-substituted positions as key to reactivity .

Q. How does this compound compare to analogs in synthetic applications?

Advanced
Compared to 4-hydroxybenzyl alcohol, the methoxy groups in this compound reduce polarity, enhancing solubility in non-aqueous solvents. This property is exploited in Co-catalyzed reactions, where it outperforms less substituted analogs in yield (≥85% vs. ≤60%) and selectivity .

Q. Key Considerations for Method Selection

  • Purity Requirements : Bromination is preferred for pharmaceutical-grade synthesis due to stringent impurity control .
  • Sustainability : Co-catalyzed methods align with green chemistry principles .
  • Reaction Scale : Photocatalytic systems are optimal for small-scale, high-value applications .

Properties

IUPAC Name

(2,3,4-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJVVEVPKPOLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992680
Record name (2,3,4-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-96-3
Record name 2,3,4-Trimethoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,4-Trimethoxyphenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,4-Trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,3,4-TRIMETHOXYPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2 g of commercials 2,3,4-trimethoxybenzaldehyde are placed in a 100 ml three-necked flask equipped with a magnetic stirrer, a gas inlet and a thermometer and are dissolved in 15 ml of CH2Cl2 +5 ml of ethanol. 200 mg of NaBH4 (6 mmoles) are added in small portions, at ambient temperature. The contents are stirred for 30 minutes at ambient temperature. TLC (cyclohexane:AcOEt 6:4) indicates a single-spot product. The ethanol is evaporated off and the residue is taken up with ChCl3, the organic phases are washed with NaCl and then with H2O, dried over MgSO4 and evaporated. An analytically pure pale yellow oil is obtained (Y=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4-Trimethoxybenzyl alcohol
2,3,4-Trimethoxybenzyl alcohol
2,3,4-Trimethoxybenzyl alcohol
2,3,4-Trimethoxybenzyl alcohol
2,3,4-Trimethoxybenzyl alcohol
2,3,4-Trimethoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.